![molecular formula C17H16N2O3S B2965985 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2320889-45-8](/img/structure/B2965985.png)
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
“N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound that contains a benzothiazole moiety and a tetrahydrobenzofuran moiety . Benzothiazoles are heterocyclic compounds with a wide range of biological activities, and they have been studied for their potential anti-tubercular properties . Tetrahydrobenzofurans are also a class of organic compounds that have shown various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a benzothiazole derivative with a tetrahydrobenzofuran derivative. The exact synthetic pathway would depend on the specific substituents on these moieties .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring and a tetrahydrobenzofuran ring. The benzothiazole ring is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The tetrahydrobenzofuran ring is a bicyclic structure consisting of a benzene ring fused to a tetrahydrofuran ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific substituents on the benzothiazole and tetrahydrobenzofuran moieties. Benzothiazoles can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents on the benzothiazole and tetrahydrobenzofuran moieties. These properties could include solubility, melting point, boiling point, and stability under various conditions .Scientific Research Applications
Antioxidant Applications
Thiazole derivatives, including our compound of interest, have been studied for their potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The thiazole moiety is a common feature in many compounds with antioxidant activity .
Analgesic and Anti-inflammatory Activities
The compound has shown significant analgesic and anti-inflammatory activities in preclinical studies. This suggests its potential use in the development of new pain relief medications, particularly for chronic inflammatory conditions .
Antimicrobial and Antifungal Effects
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide has been evaluated for its efficacy against various bacterial and fungal strains. Thiazoles are known to possess broad-spectrum antimicrobial and antifungal properties, which could be harnessed in new drug formulations .
Antiviral Potential
Research into thiazole derivatives has included the exploration of their antiviral capabilities. Given the ongoing need for effective antiviral drugs, especially in the wake of global pandemics, this compound could contribute to the development of novel antiviral therapies .
Neuroprotective Effects
The neuroprotective potential of thiazole derivatives is another area of interest. These compounds may play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been observed to exhibit antitumor and cytotoxic activities. This compound, therefore, holds promise for inclusion in chemotherapeutic agents aimed at various cancers .
Role in Metabolism and Energy Production
Benzofuran derivatives are structurally similar to compounds that play a role in metabolism and energy production within the body. This similarity suggests potential applications in metabolic research and therapeutic interventions .
Synthetic Applications
The compound’s structure is conducive to chemical synthesis, making it a valuable intermediate in the synthesis of complex molecules. Its use in synthetic organic chemistry could lead to the development of new materials and drugs .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific structure and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling this compound.
Future Directions
properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-16(11-3-4-13-15(8-11)23-10-19-13)18-9-17(21)6-1-2-14-12(17)5-7-22-14/h3-5,7-8,10,21H,1-2,6,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPDPLRNHQEEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC4=C(C=C3)N=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide |
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